molecular formula C₂₀H₂₅N₃O₂ B1144983 Methylergometrinine CAS No. 29477-88-1

Methylergometrinine

Cat. No. B1144983
CAS RN: 29477-88-1
M. Wt: 339.43
InChI Key:
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Description

Methylergometrine is an ergot alkaloid used to prevent and control uterine atony and hemorrhage before and after delivery .


Synthesis Analysis

Methylergometrine is a derivative of ergonovine, a natural alkaloid from Claviceps Purpurea. The first synthesis of methylergometrine, starting from the lysergic azide, was published in 1943 . A careful NMR study was performed for the complete assignment of the 1H, 13C, and 15N NMR signals of ergometrine, methylergometrine, and their maleate salts .


Molecular Structure Analysis

Methylergometrine has a molecular formula of C20H25N3O2. Its average mass is 339.431 Da and its monoisotopic mass is 339.194672 Da . It is chemically similar to LSD, ergine, ergometrine, and lysergic acid .


Chemical Reactions Analysis

Methylergometrine has been associated with coronary spasms leading to cardiac arrest and second-degree atrioventricular block . These reactions were attributed to the temporal relation with methylergometrine injection and exclusion of other possibilities .


Physical And Chemical Properties Analysis

Methylergometrine is a semisynthetic ergot alkaloid and a derivative of ergonovine . Physical properties such as color, density, hardness, and melting and boiling points are typically used to describe substances like Methylergometrine .

Mechanism of Action

Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor .

Safety and Hazards

Methylergometrine should not be administered during delivery or labor. It should not be administered in case of allergy to ergot alkaloids (cabergoline, bromocriptine, ergotamine, etc.), severe hypertension, pre-eclampsia, eclampsia, and septicaemia . It has been associated with coronary spasms leading to cardiac arrest and second-degree atrioventricular block .

Future Directions

There is a continued need for novel therapies to improve care for patients suffering from infertility . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility, leading to improved clinical outcomes, less invasive routes of administration, and decreased treatment-related side-effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Methylergometrinine can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps involve the formation of the ergoline skeleton, followed by the introduction of the methyl and amino groups.", "Starting Materials": [ "Ergotamine", "Formaldehyde", "Methylamine", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Ergotamine is converted to lysergic acid by treating with aqueous sodium hydroxide.", "Step 2: Lysergic acid is condensed with formaldehyde in the presence of hydrogen gas and a palladium catalyst to form 2,3-dihydro-lysergic acid.", "Step 3: 2,3-dihydro-lysergic acid is treated with methylamine and hydrogen gas in the presence of a palladium catalyst to form N-methyl-2,3-dihydro-lysergamide.", "Step 4: N-methyl-2,3-dihydro-lysergamide is reduced with sodium borohydride to form N-methyl-2,3-dihydro-lysergic acid.", "Step 5: N-methyl-2,3-dihydro-lysergic acid is treated with hydrochloric acid to form N-methyl-2,3-dihydro-lysergic acid hydrochloride.", "Step 6: N-methyl-2,3-dihydro-lysergic acid hydrochloride is treated with sodium hydroxide and then methylated with methyl iodide to form Methylergometrinine.", "Step 7: The crude Methylergometrinine is purified by recrystallization from methanol and acetone." ] }

CAS RN

29477-88-1

Product Name

Methylergometrinine

Molecular Formula

C₂₀H₂₅N₃O₂

Molecular Weight

339.43

synonyms

[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide;  N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide;  N-[1-(hydroxymethyl)propyl]isolysergamide;  D-Isolysergic Acid (+)-1-hydroxy-2-butylamide;  Methylergometri

Origin of Product

United States

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